tert-butyl 2-(2,2,2-trifluoroacetyl)-1H-indole-1-carboxylate
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “tert-butyl 2-(2,2,2-trifluoroacetyl)-1H-indole-1-carboxylate”, similar compounds have been synthesized through various reactions . For instance, methyl(tert-butoxycarbonyl)-L-tyrosinate and methyl(2,2,2-trifluoroacetyl)-L-tyrosinate were synthesized through a two-step reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by spectroscopic techniques such as FTIR spectroscopy, NMR spectroscopy, MS, and single crystal X-ray diffraction .Scientific Research Applications
Synthesis and Application in Medicinal Chemistry
The compound tert-butyl 2-(2,2,2-trifluoroacetyl)-1H-indole-1-carboxylate and its derivatives have been explored primarily in the field of synthetic organic chemistry and medicinal chemistry. For instance, Boros, Kaldor, and Turnbull (2011) detailed a practical synthesis of 2-Methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile, a key intermediate in the synthesis of selective androgen receptor modulators, starting from 4-nitro-3-(trifluoromethyl)phenol and tert-butyl acetoacetate, showcasing its potential in pharmaceutical synthesis (Boros, Kaldor, & Turnbull, 2011).
Synthetic Utility in Organic Chemistry
Kondo et al. (1999) demonstrated the synthetic utility of tert-butyl azidoacetate on the Hemetsberger-Knittel reaction, which is a key process in the synthesis of indole derivatives, further highlighting the importance of such compounds in complex organic synthesis (Kondo, Morohoshi, Mitsuhashi, & Murakami, 1999).
Catalysis and Oxidation Reactions
In the context of catalysis, Shen et al. (2012) reported that tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate acted as a catalyst for the chemoselective aerobic oxidation of allylic and benzylic alcohols, illustrating the role of such compounds in facilitating specific chemical reactions (Shen, Kartika, Tan, Webster, & Narasaka, 2012).
Chemical Derivatization and Analysis
Birkemeyer, Kolasa, and Kopka (2003) explored the use of N-methyl-N-(tert.-butydimethylsilyl)trifluoroacetamide (MTBSTFA) for the comprehensive chemical derivatization in GC-MS-based multi-targeted profiling of major phytohormones. This research underscores the role of tert-butyl-based compounds in enhancing analytical methodologies (Birkemeyer, Kolasa, & Kopka, 2003).
Future Directions
Properties
IUPAC Name |
tert-butyl 2-(2,2,2-trifluoroacetyl)indole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3/c1-14(2,3)22-13(21)19-10-7-5-4-6-9(10)8-11(19)12(20)15(16,17)18/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJZSRSABBHFCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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